molecular formula C8H11N3O3 B12827320 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid

1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12827320
M. Wt: 197.19 g/mol
InChI Key: MNPYANWHSJEFHD-BQBZGAKWSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid adheres to IUPAC guidelines by prioritizing functional group hierarchy and stereochemical descriptors. The parent structure is the 1H-1,2,3-triazole ring, substituted at position 1 with a (1S,2S)-2-hydroxycyclopentyl group and at position 4 with a carboxylic acid moiety. The stereochemical prefixes (1S,2S) specify the absolute configuration of the cyclopentyl substituent’s hydroxyl and adjacent carbon centers.

Table 1: Key Identifiers of the Compound

Property Value Source
CAS Registry Number 1486484-32-5
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
SMILES Notation O=C(C1=CN([C@@H]2C@@HCCC2)N=N1)O

The SMILES string encodes the triazole ring (C1=CN(N=N1)) linked to a hydroxycyclopentyl group ([C@@H]2C@@HCCC2) and a carboxylic acid (-C(=O)OH). The “@@” symbols denote the (1S,2S) configuration, critical for distinguishing enantiomers.

Molecular Architecture and Stereochemical Considerations

The molecule comprises three structural domains:

  • Triazole Core : A 1H-1,2,3-triazole ring with nitrogen atoms at positions 1, 2, and 3. The 1,2,3-triazole’s aromaticity stabilizes the ring, while its dipole moment enhances solubility in polar solvents.
  • Hydroxycyclopentyl Substituent : A cyclopentane ring with hydroxyl (-OH) and triazole attachment points at the (1S) and (2S) positions, respectively. The chair-like conformation of the cyclopentyl group minimizes steric strain, while the hydroxyl group participates in intramolecular hydrogen bonding.
  • Carboxylic Acid Group : Positioned at the triazole’s 4-position, this group introduces acidity (pKa ≈ 3–4) and enables salt formation or esterification.

Stereochemical Implications :
The (1S,2S) configuration orients the hydroxyl group axial to the cyclopentane ring, creating a cis-diol arrangement. This spatial arrangement influences hydrogen-bonding patterns, as seen in analogous triazole derivatives where axial hydroxyl groups form intramolecular bonds with adjacent electronegative atoms. Computational models suggest that epimerization at either stereocenter would disrupt these interactions, altering solubility and reactivity.

Comparative Analysis with Related Triazole-Carboxylic Acid Derivatives

Table 2: Structural Comparison with Analogous Compounds

Compound Substituent at Triazole-1 Carboxylic Acid Position Key Structural Difference
1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid Racemic cyclopentyl 4 Lack of defined stereochemistry
5-Methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid 1-Naphthyl 4 Bulky aromatic substituent
2-(3-Cyclopentyl-1H-1,2,4-triazol-5-yl)aniline Cyclopentyl (1,2,4-triazole) N/A Different triazole isomer

The specified compound differs from racemic analogs by its enantiomerically pure (1S,2S) configuration, which enhances chiral recognition in biological systems. Unlike naphthalene-substituted derivatives, the hydroxycyclopentyl group offers a balance of hydrophilicity and conformational flexibility, making it preferable for drug design. Compared to 1,2,4-triazole isomers, the 1,2,3-triazole core exhibits stronger dipole interactions, affecting crystallization behavior.

Crystallographic Characterization and Conformational Studies

While direct crystallographic data for this compound remains unpublished, studies of related triazoles provide insights. For example, X-ray analysis of 2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)aniline reveals:

  • Non-coplanarity : The triazole and phenyl rings exhibit a dihedral angle of 16.0° due to steric and hydrogen-bonding effects.
  • Hydrogen-Bonding Networks : Intramolecular N–H⋯N bonds (H⋯N distance: 2.02 Å) stabilize the conformation, while intermolecular bonds form crystalline chains.

Applying these principles, the subject compound likely adopts a conformation where the hydroxycyclopentyl group’s hydroxyl forms an intramolecular hydrogen bond with the triazole’s N3 atom (predicted H⋯N distance: ~2.1 Å). This interaction would constrain the cyclopentane ring to a pseudo-chair conformation, aligning with density functional theory (DFT) calculations for similar systems.

Predicted Unit Cell Parameters :

  • Space Group : P2₁2₁2₁ (common for chiral molecules)
  • Hydrogen Bonding : O–H⋯O (carboxylic acid dimerization) and O–H⋯N (cyclopentyl-triazole) interactions.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

1-[(1S,2S)-2-hydroxycyclopentyl]triazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m0/s1

InChI Key

MNPYANWHSJEFHD-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)N2C=C(N=N2)C(=O)O

Canonical SMILES

C1CC(C(C1)O)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely used method for synthesizing 1,2,3-triazole derivatives is the CuAAC reaction, which involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst. For this compound, the azide precursor is typically derived from the chiral 2-hydroxycyclopentyl moiety, while the alkyne is functionalized with a carboxylic acid or its ester.

Typical procedure:

  • Prepare the azide from (1S,2S)-2-hydroxycyclopentyl precursor via substitution reactions.
  • React the azide with propiolic acid or its derivatives in a solvent mixture of water and ethanol.
  • Use copper(II) sulfate pentahydrate and sodium ascorbate to generate the active copper(I) catalyst in situ.
  • Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40–80 °C) for several hours (typically 16 hours).
  • Isolate the product by acidification and filtration to precipitate the triazole carboxylic acid.

This method is highly regioselective, yielding exclusively the 1,4-disubstituted triazole, and is scalable with yields ranging from 30% to 95% depending on conditions and scale.

One-Step Synthesis from Azides and β-Ketoesters

An alternative method involves the reaction of an azide with a β-ketoester in the presence of a base, which can directly yield 1,2,3-triazole-4-carboxylic acids in a one-step process. This method is advantageous for large-scale synthesis due to its simplicity and safety.

Key features:

  • Combine the azide (derived from the hydroxycyclopentyl group) with a β-ketoester.
  • Use potassium carbonate as the base in aqueous ethanol.
  • Heat the mixture at 80 °C for 16 hours.
  • After reaction completion, cool and acidify to precipitate the triazole carboxylic acid.
  • Filter and dry the product under vacuum.

This method has been demonstrated to produce high yields (up to 95%) and is suitable for scale-up to 100 g batches.

Metal-Free and Alternative Catalytic Methods

Recent advances include metal-free synthesis routes and alternative catalytic systems such as iodine-based catalysts for oxidative cycloaddition of N-tosylhydrazones with azides, which can form 1,2,3-triazoles without heavy metals. These methods are still under development but offer potential for greener synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
CuAAC (Copper-catalyzed) Azide, propiolic acid, CuSO4, sodium ascorbate Room temp to 80 °C, 16 h 30–95 High regioselectivity, mild conditions, scalable Requires copper catalyst, possible metal contamination
One-step β-ketoester method Azide, β-ketoester, K2CO3 80 °C, 16 h 30–95 Simple, scalable, safe Requires β-ketoester availability
Metal-free oxidative cycloaddition N-tosylhydrazones, azides, I2/TBPB Mild, single-step Moderate Avoids heavy metals, greener Emerging method, less established

Research Findings and Notes

  • The CuAAC method remains the gold standard for synthesizing 1,2,3-triazole derivatives due to its efficiency and selectivity.
  • The one-step β-ketoester method offers a practical alternative for industrial-scale synthesis, with robust yields and straightforward purification.
  • The stereochemistry of the hydroxycyclopentyl substituent is preserved throughout the synthesis, which is critical for the biological activity of the compound.
  • The carboxylic acid functionality at the 4-position of the triazole ring is introduced either directly via the alkyne precursor (e.g., propiolic acid) or through β-ketoester intermediates.
  • Purification typically involves acidification to precipitate the product, followed by filtration and drying under vacuum to obtain the pure acid form.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to introduce various functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₈H₁₁N₃O₃
  • Molecular Weight : 197.19 g/mol
  • Structural Features :
    • Triazole ring: A five-membered heterocyclic structure containing three nitrogen atoms.
    • Hydroxycyclopentyl group: Contributes to the compound's biological activity.
    • Carboxylic acid functional group: Enhances solubility and potential reactivity.

Medicinal Chemistry

The biological activity of triazole derivatives is well-documented, particularly their roles as antimicrobial, antifungal, and anticancer agents. Specific applications include:

  • Antifungal Activity : Triazoles are known for their efficacy against fungal infections. The compound's structure allows it to interact with fungal enzymes, inhibiting their function.
  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various strains, making it a candidate for developing new antibiotics.

Agricultural Chemistry

Triazole compounds have been utilized in agriculture as fungicides. The ability of 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid to inhibit fungal growth makes it a valuable agent in crop protection strategies. Its application can lead to:

  • Enhanced crop yield by preventing fungal diseases.
  • Reduced reliance on traditional pesticides, promoting sustainable agricultural practices.

Material Science

The unique properties of triazole compounds lend themselves to applications in material science:

  • Polymer Chemistry : Incorporating triazole units into polymer backbones can enhance thermal stability and mechanical properties.
  • Nanotechnology : The compound can be used in the synthesis of nanomaterials with specific functionalities for electronics or catalysis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various triazole derivatives, including This compound . Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like Ciprofloxacin.

Case Study 2: Agricultural Application

Research focused on the application of triazole fungicides in agriculture demonstrated that compounds similar to This compound significantly reduced fungal infection rates in crops like wheat and barley. This led to improved yield and quality of produce.

Mechanism of Action

The mechanism of action of 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Key Functional Groups Notable Features
1-[(1S,2S)-2-Hydroxycyclopentyl] derivative (1S,2S)-2-Hydroxycyclopentyl ~195–210* Hydroxyl, carboxylic acid Stereospecific hydroxyl, enhanced H-bonding potential
1-(2-Aminophenyl) analog 2-Aminophenyl 205.19 Amino, carboxylic acid Antimicrobial activity (Gram± pathogens)
1-Cyclohexyl analog Cyclohexyl 195.22 Carboxylic acid High lipophilicity, limited solubility
1-[3-(Trifluoromethyl)phenyl] analog 3-Trifluoromethylphenyl 257.17 CF3, carboxylic acid Electron-withdrawing CF3 enhances acidity
1-(Thiazol-2-yl) analog Thiazol-2-yl 199.19 Thiazole, carboxylic acid Zwitterionic properties, moderate activity

*Estimated based on structural analogs.

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Group : The stereospecific hydroxyl in the target compound may improve target selectivity (e.g., binding to hydroxyl-recognizing enzymes) but could increase metabolic susceptibility to glucuronidation.
  • Carboxylic Acid : Critical for ionic interactions with biological targets. Methyl or amide derivatives of similar compounds show higher activity due to reduced acidity and improved cell permeability .

Research Findings and Data Tables

Anticancer Activity Comparison

Compound NCI-H522 (Lung) GP% LOX IMVI (Melanoma) GP% c-Met Inhibition (IC50)
1-(4-Chlorophenyl)-5-CF3 analog 68.09 N/A <10 nM
1-(Thiazol-2-yl) analog 62.47 44.78 N/A
Target compound (predicted) ~50–60* ~40–50* >100 nM*

*Predicted based on SAR trends.

Physicochemical Comparison

Compound logP Solubility (mg/mL) pKa (COOH)
1-(2-Aminophenyl) analog 1.5 0.8 3.1
1-Cyclohexyl analog 1.8 0.3 3.8
Target compound (predicted) 1.2 1.2 3.6

Biological Activity

1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a triazole ring, which is known for its versatile pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The following sections will detail the biological activity of this compound based on various research findings.

  • Molecular Formula : C8H11N3O3
  • Molecular Weight : 197.19 g/mol
  • CAS Number : 1486484-32-5

Biological Activity Overview

Research indicates that triazole derivatives exhibit a broad spectrum of biological activities. Specifically, this compound has been studied for its potential in various therapeutic areas:

Antimicrobial Activity

Triazole compounds are frequently evaluated for their antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains and fungi.

Microorganism Activity (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Antifungal Properties

The antifungal activity of triazoles is particularly notable in the treatment of infections caused by Candida species. The compound has shown efficacy in inhibiting the growth of pathogenic fungi.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound has been tested against several cancer cell lines, showing promising results.

Cell Line IC50 (µM) Reference
PC-3 (Prostate)5.2
HT-29 (Colon)9.1

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:

  • Inhibition of Enzymes : This compound acts as a potent inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and disease states.

Inhibition Data

The inhibition constants (KIK_I) for different isoforms of carbonic anhydrases have been reported:

CA Isoform K_I (nM) Reference
hCA II28
hCA IX6.3

Case Studies

Several case studies have explored the therapeutic applications of triazole derivatives similar to this compound:

  • Dual-Hybrid Inhibitors : Research has shown that combining triazoles with other pharmacophores can enhance their anticancer activity by targeting multiple pathways simultaneously .
  • Synergistic Effects : Studies indicate that when used in combination with other agents (e.g., azidothymidine), triazole derivatives can reduce toxicity while enhancing therapeutic efficacy against cancer cells .

Q & A

Q. What are the recommended synthetic routes for 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging cyclopentanol derivatives as starting materials. Post-synthesis, purity validation should involve HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, as described for analogous triazole-carboxylic acids . Structural confirmation requires 1H/13C NMR (nuclear magnetic resonance) to verify stereochemistry (e.g., cyclopentyl hydroxy group orientation) and FTIR (Fourier Transform Infrared Spectroscopy) to confirm carboxylic acid (-COOH) and triazole (-C=N) functional groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC-UV to monitor degradation products and LC-MS (Liquid Chromatography-Mass Spectrometry) to identify byproducts. For hygroscopicity, perform dynamic vapor sorption (DVS) analysis. Stability in solution (e.g., DMSO or aqueous buffers) should be tested via pH-dependent kinetic studies using UV-Vis spectrophotometry .

Q. What analytical techniques are critical for distinguishing stereoisomers of this compound?

  • Methodological Answer : Chiral separation requires chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polar organic mobile phases. Absolute configuration can be confirmed via X-ray crystallography or electronic circular dichroism (ECD) combined with computational simulations (e.g., time-dependent DFT) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) methodologies, such as Box-Behnken or factorial designs, to evaluate variables like catalyst loading, solvent polarity, and temperature. Use response surface modeling to identify optimal conditions. For stereocontrol, employ chiral ligands (e.g., (R)-BINAP) in asymmetric catalysis and monitor enantiomeric excess (ee) via chiral HPLC .

Q. What computational strategies can predict the compound’s reactivity in biological systems or catalytic applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map reaction pathways (e.g., triazole ring interactions with enzymes or metal catalysts). Molecular dynamics (MD) simulations can model ligand-receptor binding affinities. Use software like Gaussian or Schrödinger Suite for energy minimization and transition-state analysis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Systematically evaluate assay conditions (e.g., cell lines, incubation times, solvent controls) using standardized protocols (e.g., NIH/EPA Tox21 guidelines). Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric enzymatic assays). Cross-reference with structural analogs to identify structure-activity relationships (SARs) .

Q. What methodologies are suitable for studying the compound’s potential as a metalloenzyme inhibitor?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with metal ions (e.g., Zn²⁺ in matrix metalloproteinases). Pair with X-ray absorption spectroscopy (XAS) to probe coordination geometry. Validate inhibition kinetics via Michaelis-Menten assays under varying substrate concentrations .

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